molecular formula C14H22O2 B12689729 Aethione CAS No. 349106-28-1

Aethione

Cat. No.: B12689729
CAS No.: 349106-28-1
M. Wt: 222.32 g/mol
InChI Key: QTEDQRZZLSNTKM-NMKXLXIOSA-N
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Description

Aethione (CₙHₘOₓ) is a secondary metabolite isolated from the roots of Solanum aethiopicum, a plant species within the Solanaceae family known for its diverse phytochemical profile . While the exact molecular structure of this compound remains unspecified in available literature, its classification within the terpenoid or alkaloid family is inferred based on its co-occurrence with structurally related compounds in S. aethiopicum . This compound is cataloged under ID 243 in phytochemical studies of Solanum species, alongside compounds such as Lubimin, Epilubimin, and α-Farnesene, which exhibit antifungal and ecological defense properties .

Properties

CAS No.

349106-28-1

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(3R,5S,6R,8S)-8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decan-10-one

InChI

InChI=1S/C14H22O2/c1-9(2)11-4-5-14(8-11)10(3)6-12(15)7-13(14)16/h10-12,15H,1,4-8H2,2-3H3/t10-,11-,12+,14+/m1/s1

InChI Key

QTEDQRZZLSNTKM-NMKXLXIOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC(=O)[C@]12CC[C@H](C2)C(=C)C)O

Canonical SMILES

CC1CC(CC(=O)C12CCC(C2)C(=C)C)O

Origin of Product

United States

Preparation Methods

The preparation of aethione involves the extraction and isolation from the roots of Solanum aethiopicum. The process typically includes:

Chemical Reactions Analysis

Aethione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of aethione involves its interaction with cellular targets and pathways. This compound exerts its effects by modulating oxidative stress and inflammation. It interacts with enzymes and receptors involved in these pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparative Analysis of Aethione with Structurally and Functionally Related Compounds

The following table summarizes key compounds from Solanum species with structural or functional similarities to this compound:

Compound Source Molecular Class Biological Activity Reference ID
This compound S. aethiopicum (Root) Undefined terpenoid Not specified [29]
Lubimin S. abutiloides (Root) Sesquiterpenoid Antifungal [3]
Epilubimin S. aethiopicum (Root) Sesquiterpenoid Not specified [29]
Lubiminoic acid S. aethiopicum (Root) Sesquiterpenoid Not specified [29]
α-Farnesene S. aculeastrum (Leaf) Sesquiterpene Plant defense signaling [11]
Nerolidol S. aculeastrum (Leaf) Sesquiterpene alcohol Antimicrobial [11]

Structural Comparison

This compound is hypothesized to share a sesquiterpenoid backbone with Lubimin and Epilubimin, as these compounds are frequently co-isolated from S. aethiopicum . Lubimin (C₁₅H₂₄O) and Epilubimin (C₁₅H₂₄O₂) feature oxygenated functional groups, such as epoxide or hydroxyl moieties, which are critical for their antifungal activity . In contrast, α-Farnesene (C₁₅H₂₄) and Nerolidol (C₁₅H₂₆O) are simpler terpenes with linear structures, emphasizing their role in plant-insect interactions . This compound’s structural uniqueness may lie in its substitution pattern or cyclization, which remains uncharacterized.

Functional Comparison

  • Antifungal Activity: Lubimin demonstrates robust antifungal properties, likely due to its ability to disrupt fungal membrane integrity .
  • Biosynthetic Pathways : All compared compounds are derived from the mevalonate pathway, but this compound’s specific enzymatic modifications remain unstudied .

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